![molecular formula C10H13NO3S B1443890 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide CAS No. 1339526-85-0](/img/structure/B1443890.png)
5-Acetyl-2,4-dimethylbenzene-1-sulfonamide
Overview
Description
5-Acetyl-2,4-dimethylbenzene-1-sulfonamide is a sulfonamide compound with a molecular weight of 227.28 . It is also known as ADMS. The IUPAC name for this compound is 5-acetyl-2,4-dimethylbenzenesulfonamide .
Molecular Structure Analysis
The molecular structure of 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide consists of a benzene ring substituted with two methyl groups, a sulfonamide group, and an acetyl group . The InChI code for this compound is 1S/C10H13NO3S/c1-6-4-7(2)10(15(11,13)14)5-9(6)8(3)12/h4-5H,1-3H3,(H2,11,13,14) .Scientific Research Applications
Environmental Science
Due to its potential bioactivity, the environmental fate and impact of 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide could be an area of study. Research could focus on its biodegradability, toxicity, and long-term effects on ecosystems.
Each of these applications leverages the unique chemical structure of 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide, highlighting the compound’s versatility in scientific research . The compound’s potential in various fields underscores the importance of continued exploration and innovation in chemical research.
properties
IUPAC Name |
5-acetyl-2,4-dimethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-6-4-7(2)10(15(11,13)14)5-9(6)8(3)12/h4-5H,1-3H3,(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVZVFNMAZELDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C)S(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2,4-dimethylbenzene-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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